

Application Note: Determination of Degree of Labeling for ATTO 590 Amine Conjugates

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Compound of Interest		
Compound Name:	ATTO 590 amine	
Cat. No.:	B12378153	Get Quote

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Introduction

Fluorescent labeling of biomolecules, such as antibodies and other proteins, is a cornerstone technique in biological research and drug development. ATTO 590, a bright and photostable rhodamine-based fluorescent dye, is frequently used for this purpose. When conjugating ATTO 590 to a protein via its primary amines (e.g., the ε-amino groups of lysine residues), it is crucial to determine the Degree of Labeling (DOL). The DOL, also referred to as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single protein molecule.[1][2]

An optimal DOL is critical for the success of downstream applications. Over-labeling can lead to fluorescence quenching, decreased protein solubility, and potential loss of biological activity, while under-labeling may result in a weak signal.[2] This application note provides a detailed protocol for conjugating ATTO 590 NHS-ester to amine-containing proteins and a step-by-step guide to accurately calculate the DOL using UV-Vis spectrophotometry.

Principle of DOL Calculation

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[3] To determine the DOL, the molar concentrations of both the protein and the dye in the conjugate solution are calculated from absorbance measurements.[2]



A key consideration is that ATTO 590 dye also absorbs light at 280 nm, the wavelength typically used to measure protein concentration.[4] Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.[4][5]

The final DOL is expressed as the molar ratio of the dye to the protein.[2]

Quantitative Data Summary

The following table summarizes the essential quantitative data required for calculating the Degree of Labeling for ATTO 590 protein conjugates.

Parameter	Symbol	Value	Units	Reference
ATTO 590 Molar Extinction Coefficient	εdye	120,000	M-1cm-1	[6][7][8][9]
ATTO 590 Absorption Maximum	Amax(dye)	~593-594	nm	[6][8]
ATTO 590 Correction Factor at 280 nm	CF280	0.43	-	[7][8][10]
Molar Extinction Coefficient of Protein at 280 nm	εprot	Protein-specific	M-1cm-1	-

Note: The molar extinction coefficient of the protein (ɛprot) is specific to each protein and can often be found in literature or calculated from its amino acid sequence using online tools like ExPASy's ProtParam.[3]

Experimental Protocols



Part 1: Labeling of Amine-Containing Protein with ATTO 590 NHS-ester

This protocol is a general guideline for labeling proteins with ATTO 590 NHS-ester. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

- Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 590 NHS-ester
- Anhydrous, amine-free DMSO or DMF
- Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)[11]
- Microcentrifuge tubes
- Shaker/rocker

Procedure:

- Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles, as these will compete with the labeling reaction.[11][12] If necessary, dialyze the protein against an appropriate amine-free buffer such as PBS.
- Adjusting pH: For optimal labeling, the pH of the protein solution should be between 8.0 and 9.0.[11][12] Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution.
- Preparation of Dye Stock Solution: Immediately before use, dissolve the ATTO 590 NHSester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[12] This solution is sensitive to moisture and should be prepared fresh.[12]
- Labeling Reaction:



- While gently vortexing, add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio should be determined experimentally.[11]
- Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rocking.[4][11]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS or another suitable buffer.[11]
 - The first colored band to elute is the ATTO 590-protein conjugate.[11] A second, slower-moving band corresponds to the free dye.
 - · Collect the fractions containing the labeled protein.

Part 2: Calculation of the Degree of Labeling (DOL)

Materials:

- Purified ATTO 590-protein conjugate solution
- UV-Vis Spectrophotometer
- Quartz cuvette

Procedure:

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of ATTO 590, which is approximately 593 nm (Amax).
 - If the absorbance is too high, dilute the sample with buffer and re-measure, keeping track
 of the dilution factor.
- · Calculations:

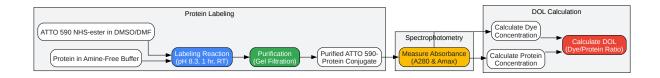


- Corrected Absorbance at 280 nm (Aprot): Correct for the absorbance of the ATTO 590 dye
 at 280 nm using the following formula: A_prot = A_280 (A_max * CF_280)[5]
- Molar Concentration of the Protein (Cprot): Calculate the protein concentration using its corrected absorbance at 280 nm and its molar extinction coefficient. C_prot = A_prot / ε_prot
- Molar Concentration of the Dye (Cdye): Calculate the dye concentration using its absorbance at its maximum wavelength and its molar extinction coefficient. C_dye = A_max / ε_dye
- Degree of Labeling (DOL): Determine the DOL by calculating the ratio of the molar concentration of the dye to that of the protein. DOL = C dye / C prot[1]

The combined formula for DOL is: DOL = $(A_max * \epsilon_prot) / ((A_280 - A_max * CF_280) * \epsilon_dye)[4]$

Visualizations

Experimental Workflow for DOL Calculation

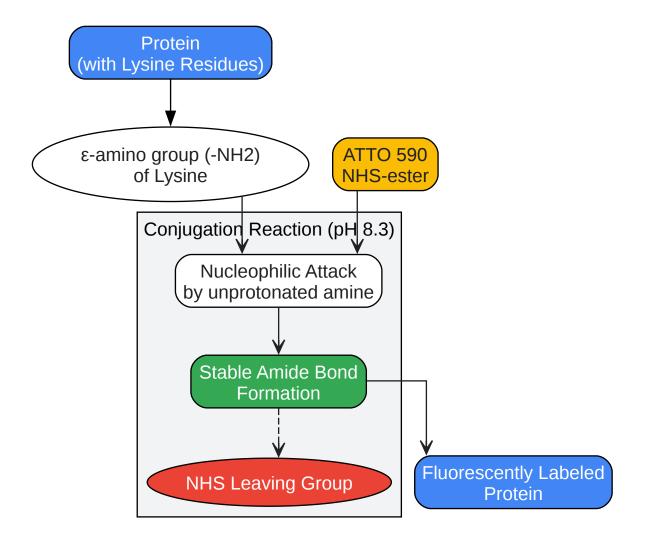


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Caption: Workflow for labeling and DOL calculation.

Signaling Pathway of Amine-Reactive Labeling





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Caption: Amine-reactive labeling reaction schematic.

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